molecular formula C7H8N2O3 B1600200 Methyl 5-amino-6-hydroxypyridine-3-carboxylate CAS No. 222970-60-7

Methyl 5-amino-6-hydroxypyridine-3-carboxylate

Cat. No. B1600200
CAS RN: 222970-60-7
M. Wt: 168.15 g/mol
InChI Key: VBLORHWVTGBGNH-UHFFFAOYSA-N
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Description

“Methyl 5-amino-6-hydroxypyridine-3-carboxylate” is a chemical compound . It is also known as “methyl 5-amino-6-hydroxynicotinate” and "methyl 5-amino-6-oxo-1H-pyridine-3-carboxylate" .


Molecular Structure Analysis

The molecular formula of “Methyl 5-amino-6-hydroxypyridine-3-carboxylate” is C7H8N2O3 . The molecular weight is 168.15000 .

Scientific Research Applications

Proteomics Research

“Methyl 5-amino-6-oxo-1,6-dihydropyridine-3-carboxylate” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound can be used to study protein interactions, modifications, and localization.

Chemical Synthesis Studies

“Methyl 6-methylpyridine-3-carboxylate” may be used in chemical synthesis studies . While this is not the exact compound you asked about, it’s closely related and suggests that your compound could also be used in similar applications.

Preparation of Resin-Bound 2-Aminoazine

“6-Aminopyridine-3-carboxylic acid” was used in the preparation of resin-bound 2-aminoazine . This indicates that related compounds, such as “Methyl 5-amino-6-hydroxypyridine-3-carboxylate”, could potentially be used in similar chemical preparations.

Synthesis of Complexes with Hetero Donor Ligands

“6-Methylpyridine-3-carboxylic acid” has been used in the synthesis of 3D non-porous and thermally labile nickel (II) and manganese (II) complexes with hetero donor ligands . This suggests that “Methyl 5-amino-6-hydroxypyridine-3-carboxylate” could potentially be used in the synthesis of similar complexes.

Antidote Against Herbicides

Compounds similar to “Methyl 5-amino-6-hydroxypyridine-3-carboxylate” have shown a pronounced antidote effect against the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) in laboratory and field experiments on sunflower seedlings . This suggests that your compound could potentially be used in similar applications.

Inhibition of Matrix Metalloproteinases (MMPs)

A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were designed, synthesized, and evaluated for their inhibition effects on MMP 3, MMP 12, and MMP 13 . This suggests that “Methyl 5-amino-6-hydroxypyridine-3-carboxylate” could potentially be used in the design of novel inhibitors for MMPs.

properties

IUPAC Name

methyl 5-amino-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLORHWVTGBGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452055
Record name Methyl 5-amino-6-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-6-hydroxypyridine-3-carboxylate

CAS RN

222970-60-7
Record name Methyl 5-amino-6-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-6-oxo-1,6-dihydropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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